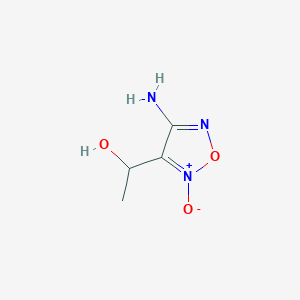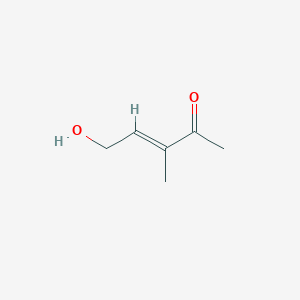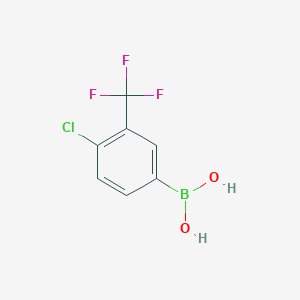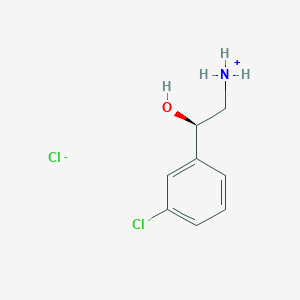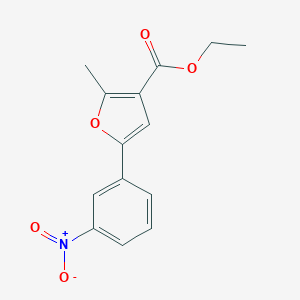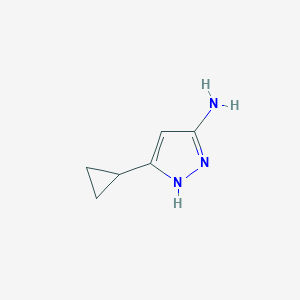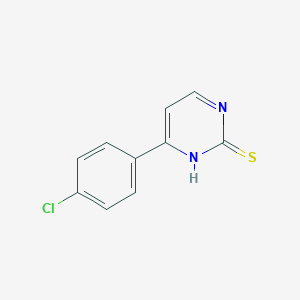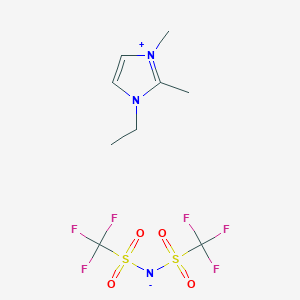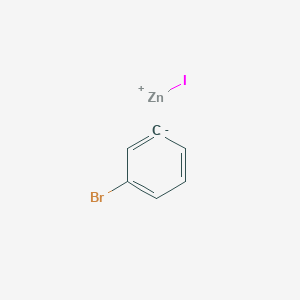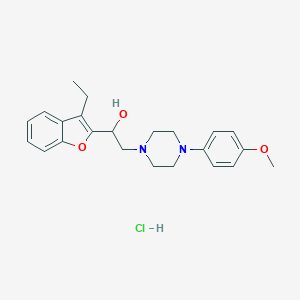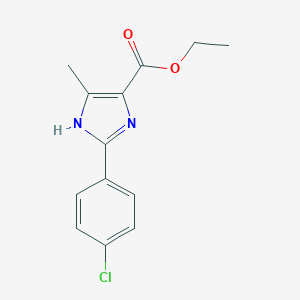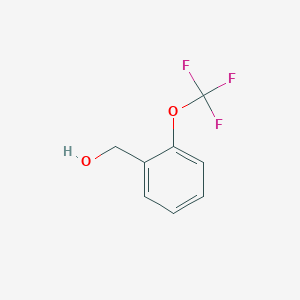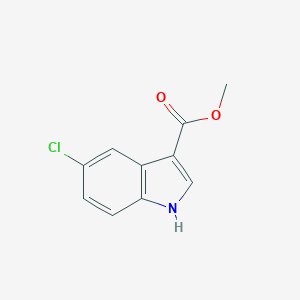
Methyl 5-chloro-1H-indole-3-carboxylate
Vue d'ensemble
Description
Methyl 5-chloro-1H-indole-3-carboxylate is a compound that has attracted interest due to its potential as a precursor to a variety of biologically active molecules. Its synthesis and characterization form the basis for further research into its applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of Methyl 5-chloro-1H-indole-3-carboxylate involves several key steps, starting from core compounds such as 1H-indole-2-carboxylic acids. The synthetic route includes reactions that introduce the chloro and methyl groups into the indole ring, a process that has been optimized to improve yields and reduce side products (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure and electronic properties of Methyl 5-chloro-1H-indole-3-carboxylate have been investigated using density functional theory (DFT). These studies provide insights into the ground state geometry, hydrogen bonding, solvent effects, and spectral features of the compound (Srivastava et al., 2017).
Chemical Reactions and Properties
Methyl 5-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including regioselective dibromination, which serves as a foundation for synthesizing dibromoindole derivatives. This reactivity highlights its utility as a versatile building block in organic synthesis (Parsons et al., 2011).
Physical Properties Analysis
The compound's physical properties, including its vibrational modes and electronic nature, have been characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. These studies help in understanding the compound's stability and reactivity under different conditions (Almutairi et al., 2017).
Chemical Properties Analysis
Methyl 5-chloro-1H-indole-3-carboxylate exhibits unique chemical properties, including its participation in the synthesis of complex indole derivatives. Its reactivity pattern, particularly with respect to substitution reactions and the formation of indole-based compounds, has been the subject of significant research interest (Mayes et al., 2010).
Applications De Recherche Scientifique
“Methyl 5-chloro-1H-indole-3-carboxylate” is a type of indole derivative. Indole derivatives have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some of the applications:
-
Biosynthesis of Inhibitors of Protein Kinases
- Application : Methyl 5-chloro-1H-indole-3-carboxylate can be used as a reactant for the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.
-
Metal-Free Friedel-Crafts Alkylation
-
Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
-
Cross Dehydrogenative Coupling Reactions
-
Synthesis of Indirubin Derivatives
-
Preparation of Aminoindolylacetates
Propriétés
IUPAC Name |
methyl 5-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXAQPCYKEICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578935 | |
| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1H-indole-3-carboxylate | |
CAS RN |
172595-67-4 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



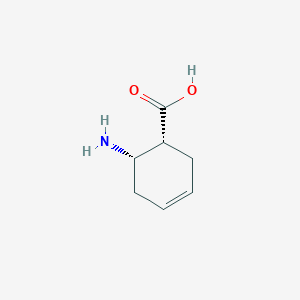
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
